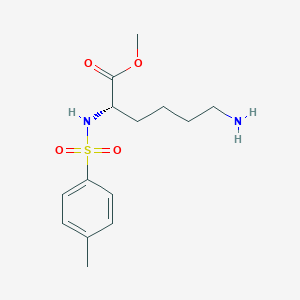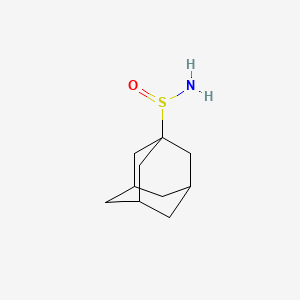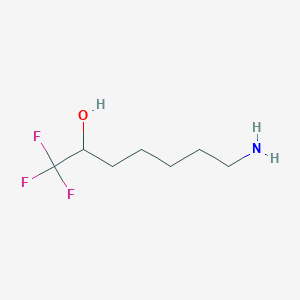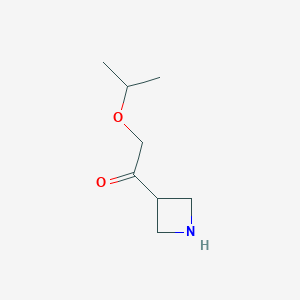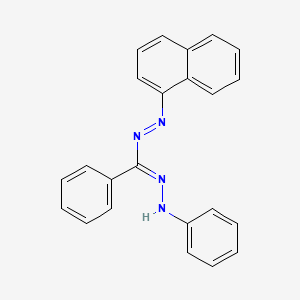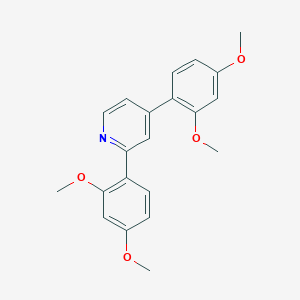
2,4-Bis(2,4-dimethoxyphenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(2,4-dimethoxyphenyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two 2,4-dimethoxyphenyl groups attached to the 2 and 4 positions of a pyridine ring. Pyridine derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(2,4-dimethoxyphenyl)pyridine typically involves the reaction of 4-bromo acetophenone and 3,4-dimethoxy benzaldehyde in the presence of ethanol and sodium hydroxide solution. This reaction produces a chalcone intermediate, which is then treated with 2-cyanothioacetamide to form the pyridine derivative . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(2,4-dimethoxyphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration and bromine for halogenation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(2,4-dimethoxyphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 2,4-Bis(2,4-dimethoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial cells . Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Bis(3,4-dimethoxyphenyl)pyridine: Similar structure but with different substitution patterns on the aromatic rings.
2,4-Bis(2,5-dimethoxyphenyl)pyridine: Another derivative with different positions of methoxy groups.
Uniqueness
2,4-Bis(2,4-dimethoxyphenyl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions of the aromatic rings can enhance its electron-donating properties, making it more reactive in certain chemical reactions compared to its analogs.
Eigenschaften
Molekularformel |
C21H21NO4 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
2,4-bis(2,4-dimethoxyphenyl)pyridine |
InChI |
InChI=1S/C21H21NO4/c1-23-15-5-7-17(20(12-15)25-3)14-9-10-22-19(11-14)18-8-6-16(24-2)13-21(18)26-4/h5-13H,1-4H3 |
InChI-Schlüssel |
NWXHAZZDHHSDTJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=CC(=NC=C2)C3=C(C=C(C=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13147794.png)

![4-[(1R)-1-aminoethyl]-N-(2-furylmethyl)benzenesulfonamide](/img/structure/B13147811.png)
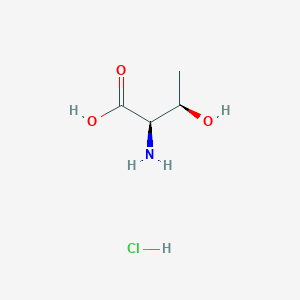

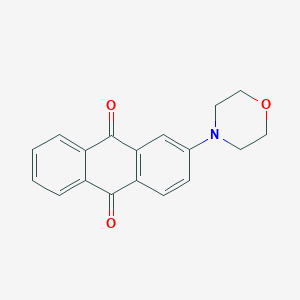

![18,18,36,36-Tetrakis(4-hexylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde](/img/structure/B13147849.png)
